molecular formula C10H12N4OS B2694461 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide CAS No. 1008922-54-0

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide

Cat. No.: B2694461
CAS No.: 1008922-54-0
M. Wt: 236.29
InChI Key: WYZLLODOOQMZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide is a chemical compound with the molecular formula C₁₀H₁₂N₄OS and a molecular weight of 236.3 g/mol It is characterized by the presence of a benzothiazole ring, which is fused to a benzene ring, and a propanehydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide typically involves the reaction of 2-aminobenzothiazole with a suitable hydrazide derivative under controlled conditions . One common method includes the use of 2-aminobenzothiazole and propanoyl hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide.

    Benzothiazole: A simpler structure lacking the propanehydrazide group.

    2-Phenylbenzothiazole: Contains a phenyl group instead of the propanehydrazide group.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the propanehydrazide group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6(9(15)14-11)12-10-13-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZLLODOOQMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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